(3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)methanol
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Overview
Description
(3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)methanol is an organic compound that features a fluorine atom, a pyrazole ring, and a phenyl group with a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a Grignard reaction or a reduction of the corresponding aldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)methanol undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structural properties make it suitable for the development of advanced materials with specific functionalities.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-4-(4-chlorophenyl)pyrazole): Similar in structure but with a chlorine atom instead of a hydroxymethyl group.
(4-Methyl-1H-pyrazol-1-yl)phenylmethanol: Lacks the fluorine atom, resulting in different chemical properties.
(3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)amine: Contains an amine group instead of a hydroxymethyl group.
Uniqueness
(3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)methanol is unique due to the combination of its fluorine atom, pyrazole ring, and hydroxymethyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H11FN2O |
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Molecular Weight |
206.22 g/mol |
IUPAC Name |
[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C11H11FN2O/c1-8-5-13-14(6-8)11-3-2-9(7-15)4-10(11)12/h2-6,15H,7H2,1H3 |
InChI Key |
FOXPKBDVUKEAIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)CO)F |
Origin of Product |
United States |
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